molecular formula C25H23FN2O3S B2700780 N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 686743-96-4

N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide

Cat. No. B2700780
CAS RN: 686743-96-4
M. Wt: 450.53
InChI Key: IGXJLUCRWBHASA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as DASO-6 and has been studied for its potential applications in cancer therapy, anti-inflammatory treatments, and more. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide involves the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. Additionally, N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide has been shown to inhibit the activity of several signaling pathways involved in cancer cell growth, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. Additionally, N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. In animal models, this compound has been shown to reduce tumor growth and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide in lab experiments include its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safer alternative to other cancer therapies. The limitations of using N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide in lab experiments include the need for specialized equipment and expertise to synthesize and purify the compound. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide. One potential direction is to explore the use of this compound in combination with other cancer therapies to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide and its potential side effects. Finally, additional studies are needed to explore the potential applications of this compound in other diseases beyond cancer and inflammation.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide involves several steps. The first step involves the synthesis of 3-fluorobenzylindole, which is then reacted with 2,4-dimethylbenzenesulfonyl chloride to form N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide. The synthesis of this compound requires careful attention to detail and the use of specialized equipment to ensure a high yield and purity.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide has been studied for its potential applications in cancer therapy, anti-inflammatory treatments, and more. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O3S/c1-17-10-11-22(18(2)12-17)27-25(29)16-32(30,31)24-15-28(23-9-4-3-8-21(23)24)14-19-6-5-7-20(26)13-19/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXJLUCRWBHASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide

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